molecular formula C11H12F3NO2S B2510024 3-(Difluoromethyl)-1-((4-fluorobenzyl)sulfonyl)azetidine CAS No. 2309572-53-8

3-(Difluoromethyl)-1-((4-fluorobenzyl)sulfonyl)azetidine

Cat. No.: B2510024
CAS No.: 2309572-53-8
M. Wt: 279.28
InChI Key: RQZFJJWSDBIHAZ-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1-((4-fluorobenzyl)sulfonyl)azetidine is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a difluoromethyl group, a fluorobenzylsulfonyl group, and an azetidine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-1-((4-fluorobenzyl)sulfonyl)azetidine typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-fluorobenzylsulfonyl chloride with azetidine in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. Additionally, the use of automated systems can enhance the reproducibility and efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-1-((4-fluorobenzyl)sulfonyl)azetidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

3-(Difluoromethyl)-1-((4-fluorobenzyl)sulfonyl)azetidine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-1-((4-fluorobenzyl)sulfonyl)azetidine involves its interaction with specific molecular targets and pathways. The difluoromethyl and fluorobenzylsulfonyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The azetidine ring may also contribute to the compound’s overall stability and reactivity, allowing it to effectively interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethyl)-1-((4-fluorobenzyl)sulfonyl)azetidine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(difluoromethyl)-1-[(4-fluorophenyl)methylsulfonyl]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2S/c12-10-3-1-8(2-4-10)7-18(16,17)15-5-9(6-15)11(13)14/h1-4,9,11H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZFJJWSDBIHAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)CC2=CC=C(C=C2)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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